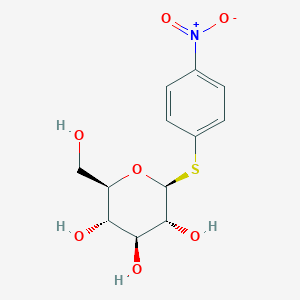

Para-nitrophenyl 1-thio-beta-d-glucopyranoside

Description

BenchChem offers high-quality Para-nitrophenyl 1-thio-beta-d-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Para-nitrophenyl 1-thio-beta-d-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H15NO7S |

|---|---|

Molecular Weight |

317.32 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol |

InChI |

InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(17)12(20-8)21-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12+/m1/s1 |

InChI Key |

IXFOBQXJWRLXMD-ZIQFBCGOSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Para-nitrophenyl 1-thio-β-D-glucopyranoside

Content Type: Technical Whitepaper & Application Guide Target Audience: Enzymologists, Structural Biologists, and Drug Discovery Researchers

Executive Summary & Chemical Identity[1][2][3]

Para-nitrophenyl 1-thio-β-D-glucopyranoside (pNP-1-thio-Glc) is a specialized thioglycoside analogue of the common chromogenic substrate p-nitrophenyl β-D-glucopyranoside (pNPG). Unlike its oxygen-linked counterpart, which is rapidly hydrolyzed by β-glucosidases to release yellow p-nitrophenol, the thio-linked variant contains a sulfur atom at the anomeric position (C1–S–Aglycone).

This critical substitution renders the glycosidic bond highly resistant to enzymatic hydrolysis. Consequently, pNP-1-thio-Glc functions primarily as a competitive inhibitor and a structural probe , allowing researchers to trap enzymes in a stable substrate-bound state (Michaelis complex) for X-ray crystallography and kinetic mapping.

Chemical Specifications

| Property | Detail |

| Systematic Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol |

| Common Abbreviation | pNP-1-thio-β-D-Glc / pNP-S-Glc |

| PubChem CID | 656902 (Definitive ID) |

| Molecular Formula | |

| Molecular Weight | 317.32 g/mol |

| Solubility | Soluble in water, DMSO, Methanol |

| Key Distinction | Non-hydrolyzable (S-linkage) vs. Hydrolyzable (O-linkage) |

CRITICAL WARNING: Do not confuse this molecule with p-Nitrophenyl β-D-glucopyranoside (CAS 2492-87-7). The O-glycoside is a substrate ; the S-glycoside is an inhibitor .

Mechanism of Action: Competitive Inhibition

The utility of pNP-1-thio-Glc stems from its ability to mimic the natural substrate's binding geometry without undergoing the catalytic turnover.

The Sulfur Blockade

Standard β-glucosidases (EC 3.2.1.21) operate via a double-displacement mechanism involving two key catalytic residues: a nucleophile (glutamate/aspartate) and an acid/base catalyst.

-

Substrate Binding: The enzyme binds the glycone moiety (glucose) in subsite -1 and the aglycone (p-nitrophenyl) in subsite +1.

-

Protonation Failure: In the native substrate, the acid/base catalyst protonates the glycosidic oxygen to make the aglycone a good leaving group. In pNP-1-thio-Glc, the sulfur atom is a poor proton acceptor and the C-S bond is significantly stronger and less polarized than the C-O bond.

-

Dead-End Complex: The enzyme remains trapped in the Enzyme-Inhibitor (E-I) complex. This competitive occupancy prevents true substrates (like cellobiose or pNPG) from entering the active site.

Kinetic Pathway Diagram

The following diagram illustrates the competitive inhibition logic where pNP-1-thio-Glc (

Caption: Competitive inhibition model showing pNP-1-thio-Glc forming a stable, non-catalytic E-I complex.

Key Applications in Research

Structural Biology (X-Ray Crystallography)

This is the primary application. Because the enzyme cannot cleave the thio-linkage, pNP-1-thio-Glc is used to co-crystallize β-glucosidases.

-

Utility: Resolves the 3D structure of the active site subsites (+1 and -1) occupied by a ligand.

-

Outcome: Reveals specific hydrogen bonding networks and hydrophobic stacking interactions (e.g., between the p-nitrophenyl group and Trp/Phe residues in the entrance tunnel) without the ligand falling apart during data collection.

Kinetic Characterization ( Determination)

Used to determine the dissociation constant (

-

Protocol: Perform a standard pNPG hydrolysis assay in the presence of varying concentrations of pNP-1-thio-Glc.

-

Analysis: A Dixon plot (1/V vs. [I]) or Lineweaver-Burk plot will show intersecting lines characteristic of competitive inhibition (Vmax unchanged, Km increases).

Induction Studies (Fungal Cellulases)

In Trichoderma reesei and Neurospora crassa, cellulase gene expression is triggered by soluble sugars.

-

Role: While sophorose is the natural inducer, thio-sugars are used to decouple binding from metabolism . If pNP-1-thio-Glc induces cellulase expression, it suggests that the induction signal is generated by the binding event at the cell surface sensor, rather than by the metabolic products of hydrolysis.

Experimental Protocols

Preparation of Stock Solution

pNP-1-thio-Glc is hydrophobic due to the nitrophenyl group.

-

Weighing: Accurately weigh 31.7 mg of pNP-1-thio-Glc.

-

Solvent: Dissolve in 1.0 mL of DMSO (Dimethyl sulfoxide) to create a 100 mM stock.

-

Note: Water solubility is limited (~10 mM); DMSO is preferred for stock stability.

-

-

Storage: Aliquot into dark (amber) tubes and store at -20°C . Stable for >6 months. Avoid repeated freeze-thaw cycles.[1]

Competitive Inhibition Assay (Standard Protocol)

This protocol measures the

Reagents:

-

Buffer: 50 mM Sodium Acetate, pH 5.0.

-

Substrate: p-Nitrophenyl β-D-glucopyranoside (pNPG, O-linked) at 5 mM.

-

Inhibitor: pNP-1-thio-Glc (0.1 mM – 10 mM range).

-

Enzyme: β-glucosidase (diluted to 0.1 U/mL).

Workflow:

-

Plate Setup: In a 96-well plate, set up rows with increasing concentrations of the inhibitor (0, 0.5, 1, 2, 5, 10 mM).

-

Enzyme Addition: Add 10 µL of enzyme to each well. Incubate for 5 min at 50°C (or optimal T) to allow E-I equilibrium.

-

Start Reaction: Add 90 µL of Substrate (pNPG).

-

Monitor: Measure Absorbance at 405 nm continuously for 10 minutes.

-

Calculation:

-

Calculate initial velocity (

) for each inhibitor concentration. -

Plot

vs. -

The intersection of lines from different substrate concentrations yields

.

-

Synthesis Overview

For labs requiring custom synthesis (if commercial stock is unavailable):

-

Precursor: 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromo-α-D-glucose).

-

Reagent: Sodium p-nitrobenzenethiolate.

-

Solvent: DMF (Dimethylformamide) or Acetone/Water.

-

Procedure:

-

React the glycosyl bromide with the thiolate salt (nucleophilic substitution with inversion of configuration

). -

De-protect the acetyl groups using Sodium Methoxide (Zemplén deacetylation).

-

Purify via silica gel chromatography.

-

References

-

PubChem Compound Summary. (n.d.). Para-nitrophenyl 1-thio-beta-d-glucopyranoside (CID 656902).

-

[Link]

-

-

De la Mata, I., et al. (1992). Chemical mechanism of beta-glucosidase from Trichoderma reesei QM 9414. pH-dependence of kinetic parameters. Biochemical Journal, 283(Pt 3), 679–682. (Demonstrates use of competitive inhibitors in mechanistic studies).

-

[Link]

-

-

Turan, Y., & Zheng, Y. (2005). Purification and characterization of an intracellular beta-glucosidase from the methylotrophic yeast Pichia pastoris. Biochemistry (Moscow), 70(12), 1363–1368. (Cites pNP-1-thio-Glc interactions).

-

[Link]

-

-

Matta, K. L., & Barlow, J. J. (1975). Synthesis of p-nitrobenzyl and p-nitrophenyl 1-thioglycopyranosides.[2] Carbohydrate Research, 43(1), 101-109.

-

[Link]

-

Sources

Unlocking Glycosidase Mechanisms: A Comprehensive Guide to Para-Nitrophenyl 1-Thio-β-D-Glucopyranoside

As a Senior Application Scientist in enzymology and structural biology, I frequently encounter the challenge of mapping transient enzyme-substrate interactions. Standard chromogenic substrates are turned over too rapidly to capture intermediate states. To solve this, we rely on strategically modified substrate analogs. Para-nitrophenyl 1-thio-β-D-glucopyranoside (pNP-1-thio-β-D-Glcp) is one of the most powerful tools in this arsenal.

This whitepaper provides an in-depth technical analysis of pNP-1-thio-β-D-Glcp, exploring its structural foundations, mechanistic role as a competitive inhibitor, and its critical applications in X-ray crystallography and kinetic assays.

Chemical and Structural Foundations

Para-nitrophenyl 1-thio-β-D-glucopyranoside (PubChem CID: 656902) is a synthetic thio-glycoside analog of the widely used chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG)[1].

-

Molecular Formula: C₁₂H₁₅NO₇S[1]

-

Molecular Weight: 317.31 g/mol [2]

-

SMILES: C1=CC(=CC=C1[O-])S[C@H]2CO)O)O)O[1]

-

PDB Ligand ID: PSG[2]

The Causality of the O-to-S Substitution

The utility of pNP-1-thio-β-D-Glcp stems entirely from a single atomic substitution: replacing the exocyclic glycosidic oxygen with a sulfur atom.

Why does this matter? Standard retaining β-glucosidases operate via a double-displacement mechanism utilizing two conserved glutamic acid residues—one acting as a nucleophile and the other as an acid/base catalyst[3]. The acid catalyst must protonate the glycosidic oxygen to facilitate the departure of the aglycone leaving group. Because sulfur is significantly less basic than oxygen, and the C-S bond is longer (~1.8 Å) and less polarized than the C-O bond (~1.4 Å), the catalytic acid cannot efficiently protonate the sulfur atom. Consequently, the reaction stalls. The enzyme binds the molecule tightly, but the covalent glycosyl-enzyme intermediate cannot form, rendering pNP-1-thio-β-D-Glcp highly resistant to hydrolysis by standard O-glycosidases[3][4].

Mechanistic Role in Enzymology

By resisting cleavage, pNP-1-thio-β-D-Glcp acts as a potent competitive inhibitor for standard β-glucosidases (such as those isolated from Arabidopsis thaliana or Pichia pastoris)[3][4][5]. It occupies the active site, blocking natural substrates or pNPG from entering.

Conversely, for specialized enzymes like myrosinases (plant thio-glucosidases), the active site has evolved specifically to cleave S-glycosidic bonds, making pNP-1-thio-β-D-Glcp an excellent measurable substrate for these specific classes.

Caption: Logical relationship of competitive inhibition by pNP-1-thio-β-D-Glcp.

Quantitative Data: Thio-Glycoside vs. O-Glycoside

To select the right analog for your assay, it is critical to understand the divergent behaviors of the O-linked substrate versus the S-linked inhibitor.

| Parameter | p-Nitrophenyl-β-D-glucopyranoside (pNPG) | p-Nitrophenyl 1-thio-β-D-glucopyranoside |

| Chemical Formula | C₁₂H₁₅NO₈ | C₁₂H₁₅NO₇S |

| PubChem CID | 9298 | 656902 |

| Glycosidic Linkage | O-linked | S-linked |

| Enzymatic Role | Chromogenic Substrate | Competitive Inhibitor / Thio-substrate |

| Hydrolysis Rate (O-glycosidases) | High (Rapid turnover) | Very Low (Stalls at Michaelis complex) |

| Primary Application | Kinetic Activity Assays | Structural Biology & Inhibition Studies |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal checks to confirm the causality of the observed data.

Protocol 1: Kinetic Assay for Competitive Inhibition (Determining Ki)

This protocol determines the inhibition constant (

Self-Validating Mechanism: This protocol includes a "no-enzyme" blank to quantify spontaneous substrate hydrolysis, and a "no-inhibitor" positive control to establish the uninhibited

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 50 mM Sodium Acetate buffer (pH 5.5) containing 0.1% BSA to stabilize the enzyme.

-

Reagent Dilution:

-

Prepare pNPG (substrate) at concentrations ranging from

to -

Prepare pNP-1-thio-β-D-Glcp (inhibitor) at 0, 0.5, 1.0, and 2.0 mM concentrations.

-

-

Pre-Equilibration (Critical Step): Mix the enzyme with the inhibitor solutions and incubate at 37°C for 10 minutes.

-

Causality: Enzyme-inhibitor binding is a dynamic equilibrium. If the substrate is added simultaneously, the initial velocity (

) will reflect a transient pre-steady-state phase rather than true competitive inhibition, leading to an artificially high apparent

-

-

Reaction Initiation: Add the pNPG substrate to the pre-equilibrated Enzyme-Inhibitor mixture to initiate the reaction.

-

Continuous Monitoring: Measure the absorbance continuously at 405 nm for 5 minutes using a microplate reader. The release of the p-nitrophenolate ion (yellow) correlates directly with substrate hydrolysis.

-

Data Analysis: Calculate the initial velocity (

) from the linear portion of the absorbance curve. Plot the data using a Lineweaver-Burk or Dixon plot to extract the

Caption: Step-by-step experimental workflow for kinetic inhibition assays.

Protocol 2: Co-Crystallization for X-Ray Structural Analysis

Because pNP-1-thio-β-D-Glcp resists hydrolysis, it is the premier ligand for capturing the elusive Michaelis complex (the non-covalent enzyme-substrate complex) via X-ray crystallography.

Self-Validating Mechanism: Set up parallel apo-enzyme (ligand-free) crystallization drops. If the apo-enzyme crystallizes in a different space group, or if the

Step-by-Step Methodology:

-

Protein Concentration: Concentrate the purified β-glucosidase to 10-15 mg/mL in a suitable crystallization buffer (e.g., 20 mM Tris-HCl, pH 7.5).

-

Ligand Soaking/Co-crystallization: Add pNP-1-thio-β-D-Glcp to the protein solution to a final concentration of 5-10 mM (ensure this is at least

to guarantee >95% active site occupancy). -

Incubation: Incubate the complex on ice for 30 minutes to allow the inhibitor to fully occupy the active site without triggering any slow, off-target cleavage.

-

Drop Setup: Use the vapor diffusion method (hanging or sitting drop). Mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution.

-

Cryoprotection & Freezing: Once crystals form, briefly transfer them to a cryoprotectant solution (reservoir solution + 20% glycerol + 5 mM pNP-1-thio-β-D-Glcp) before flash-freezing in liquid nitrogen.

-

Causality: Including the ligand in the cryoprotectant prevents the ligand from washing out of the active site during the brief transfer step, preserving the structural integrity of the complex.

-

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 656902, Para-nitrophenyl 1-thio-beta-D-glucopyranoside." PubChem,[Link]

-

RCSB Protein Data Bank. "PSG Ligand Summary Page." RCSB PDB,[Link]

-

Turan, Y., et al. "A pseudo-beta-glucosidase in Arabidopsis thaliana: correction by site-directed mutagenesis, heterologous expression, purification, and characterization." Biochemistry (Moscow), 2008. PubMed,[Link]

-

Turan, Y., et al. "Purification and characterization of an intracellular beta-glucosidase from the methylotrophic yeast Pichia pastoris." Biochemistry (Moscow), 2005. PubMed,[Link]

-

BRENDA Enzyme Database. "Information on EC 3.2.1.21 - beta-glucosidase." BRENDA,[Link]

Sources

- 1. PubChemLite - Para-nitrophenyl 1-thio-beta-d-glucopyranoside (C12H15NO7S) [pubchemlite.lcsb.uni.lu]

- 2. rcsb.org [rcsb.org]

- 3. A pseudo-beta-glucosidase in Arabidopsis thaliana: correction by site-directed mutagenesis, heterologous expression, purification, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and characterization of an intracellular beta-glucosidase from the methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Information on EC 3.2.1.21 - beta-glucosidase and Organism(s) Arabidopsis thaliana and UniProt Accession Q9C525 - BRENDA Enzyme Database [brenda-enzymes.org]

Technical Guide: Mechanism of Action for Para-nitrophenyl 1-thio-beta-d-glucopyranoside

Executive Summary

Para-nitrophenyl 1-thio-beta-d-glucopyranoside (pNP-1-thio-β-D-Glc, or pNPSG) is a sulfur-substituted analog of the standard chromogenic substrate p-nitrophenyl β-D-glucopyranoside (pNPG). Unlike its oxygen-linked counterpart, which is rapidly hydrolyzed by β-glucosidases to release a yellow chromophore, the thio-glycosidic bond renders this molecule highly resistant to enzymatic hydrolysis.

This unique stability defines its primary utility in biochemical research: it acts as a competitive inhibitor and a non-hydrolyzable substrate analog . It is an essential tool for dissecting enzyme kinetics (determination of

Chemical Basis of Action

The functional distinction of pNP-1-thio-β-D-Glc lies in the substitution of the glycosidic oxygen atom with sulfur. This single atomic change alters the bond properties fundamental to enzymatic catalysis:

-

Bond Length & Strength: The C-S bond is longer (~1.8 Å) and weaker than the C-O bond (~1.4 Å), but the sulfur atom is less electronegative. This changes the polarization of the anomeric center.

-

Leaving Group Ability: In retaining β-glucosidases (GH1, GH3 families), hydrolysis requires protonation of the glycosidic atom by a catalytic acid (usually Glutamate or Aspartate). The thiol leaving group (p-nitrobenzenethiol, pKa ~5.0) is structurally distinct enough that many enzymes fail to efficiently protonate or displace it, leading to a

that is often 1000-fold lower than the O-glycoside [1]. -

Hydrolytic Resistance: While not absolute, the rate of hydrolysis is negligible in standard assay timeframes, allowing the molecule to occupy the active site without turnover.

Mechanistic Applications

A. Competitive Inhibition (Kinetic Analysis)

pNP-1-thio-β-D-Glc binds to the active site of β-glucosidases, competing directly with natural substrates (cellobiose) or synthetic reporters (pNPG).

-

Mechanism: It forms a Michaelis complex (

) but does not proceed to the transition state or acyl-enzyme intermediate at a significant rate. -

Kinetic Signature: In a Lineweaver-Burk plot, increasing concentrations of pNP-1-thio-β-D-Glc will increase the apparent

(slope) of the reporter substrate without affecting -

Utility: This allows researchers to calculate the dissociation constant (

) of the inhibitor, which serves as a proxy for the enzyme's affinity for the glucosyl moiety in the ground state.

B. Structural Biology (X-Ray Crystallography)

To understand the molecular basis of substrate recognition, structural biologists must trap the enzyme in a bound state.

-

The Challenge: Natural substrates are hydrolyzed too quickly to capture in a crystal lattice.

-

The Solution: Co-crystallizing the enzyme with pNP-1-thio-β-D-Glc traps the enzyme in the

complex (Michaelis complex). This reveals the specific hydrogen bonding network and hydrophobic stacking interactions (often with Tryptophan residues) that govern specificity, without the ligand being degraded [2].

C. Gratuitous Induction (Gene Regulation)

In cellulolytic organisms like Trichoderma reesei or Neurospora crassa, cellulase expression is repressed by glucose and induced by disaccharides (e.g., sophorose).

-

Mechanism: pNP-1-thio-β-D-Glc can act as a gratuitous inducer . It binds to the sensor machinery or repressor proteins, triggering the induction signal. Because it is not metabolized, the signal persists, leading to sustained high-level expression of cellulase enzymes without the feedback repression caused by glucose production [3].

Comparative Data: O- vs. S-Glycoside[1]

| Feature | O-Analog (pNPG) | S-Analog (pNP-1-thio-β-D-Glc) |

| Atom Linkage | Oxygen (Ether) | Sulfur (Thioether) |

| Primary Role | Activity Substrate (Reporter) | Inhibitor / Structural Probe |

| Hydrolysis Rate ( | High (Turnover > 100 | Negligible (~1000x slower) |

| Product | Glucose + p-Nitrophenol (Yellow) | Complex remains stable |

| Use Case | Measuring Enzyme Activity | Measuring Affinity ( |

| Kinetic Type | Michaelis-Menten Substrate | Competitive Inhibitor |

Visualizing the Mechanism

Diagram 1: Competitive Inhibition Pathway

This diagram illustrates how the thio-analog blocks the active site, preventing the hydrolysis of the chromogenic substrate.

Caption: The thio-analog (Red) competes with the substrate (Green) for the free enzyme, forming a stable, non-productive complex.

Experimental Protocols

Protocol A: Determination of Inhibition Constant ( )

Objective: Calculate the

Reagents:

-

Buffer: 50 mM Sodium Citrate or Phosphate (pH optimum of enzyme, typically 5.0).

-

Enzyme: Purified β-glucosidase (diluted to give

per min). -

Substrate (S): pNPG (Stock 10 mM). Prepare range: 0.5, 1.0, 2.0, 5.0 mM.

-

Inhibitor (I): pNP-1-thio-β-D-Glc (Stock 10 mM). Prepare fixed concentrations: 0, 0.5, 1.0, 2.0 mM.

Workflow:

-

Setup: In a 96-well plate, create a matrix of Substrate [S] vs. Inhibitor [I] concentrations.

-

Pre-incubation: Add Enzyme to buffer + Inhibitor. Incubate 5 min at reaction temperature (e.g., 37°C or 50°C) to establish equilibrium binding.

-

Initiation: Add Substrate (pNPG) to start the reaction.

-

Measurement: Monitor Absorbance at 405 nm continuously for 10 minutes.

-

Analysis:

-

Calculate initial velocity (

) for each well. -

Plot

vs -

The lines should intersect at the Y-axis (if purely competitive).

-

Calculate

using the equation:

-

Protocol B: Co-Crystallization Setup

Objective: Trap the enzyme in the Michaelis complex.

Workflow:

-

Purification: Ensure enzyme is >95% pure and in a low-salt buffer (e.g., 10 mM Tris).

-

Ligand Addition: Add pNP-1-thio-β-D-Glc to the protein solution.

-

Ratio: Molar excess of 10:1 to 50:1 (Ligand:Protein).

-

Soaking: Alternatively, grow apo-crystals first, then soak in mother liquor containing 5-10 mM thio-analog for 1-24 hours.

-

-

Screening: Set up hanging drop vapor diffusion trays. The presence of the ligand may alter solubility, so re-screening around known crystallization conditions is recommended.

Diagram 2: Determination Workflow

Caption: Step-by-step workflow for determining the inhibition constant using a competitive kinetic assay.

References

-

Shen, H., & Byers, L. D. (2007).[1] Thioglycoside hydrolysis catalyzed by beta-glucosidase.[1][2] Biochemical and Biophysical Research Communications, 362(3), 717–720.[1] Link

- Gloster, T. M., et al. (2007). Structural studies of the beta-glycosidase from Thermotoga maritima. Biochemistry.

- Gusakov, A. V., et al. (2011). Hydrolysis of thioglycosides by Trichoderma reesei cellobiohydrolase I. FEBS Letters. (Context on thioglycoside interaction with fungal cellulases).

-

BRENDA Enzyme Database. EC 3.2.1.21 - beta-glucosidase. Entry: Arabidopsis thaliana inhibition data. Link

Sources

Synthesis of Para-nitrophenyl 1-thio-beta-d-glucopyranoside

Technical Guide: Synthesis of Para-nitrophenyl 1-thio- -D-glucopyranoside

Retrosynthetic Analysis & Strategy

The synthesis relies on a nucleophilic substitution at the anomeric center of a glucose donor. To ensure the formation of the

-

Target Molecule:

-Nitrophenyl 1-thio- -

Glycosyl Donor: 2,3,4,6-Tetra-O-acetyl-

-D-glucopyranosyl bromide (Acetobromo- -

Glycosyl Acceptor: 4-Nitrothiophenol (p-Nitrobenzenethiol).

-

Key Transformation:

-type displacement with anchimeric assistance.

Visualizing the Synthetic Logic

The following diagram outlines the retrosynthetic disconnection and the forward reaction flow.

Figure 1: Retrosynthetic disconnection showing the convergence of the glucosyl donor and thiol acceptor.

Experimental Protocol

Phase 1: Glycosylation (Formation of the Protected Thioside)

This step involves the nucleophilic attack of the

Reagents:

-

2,3,4,6-Tetra-O-acetyl-

-D-glucopyranosyl bromide ( -

4-Nitrothiophenol (

equiv) -

Potassium Carbonate (

, -

Solvent: Acetone (anhydrous) or DMF (anhydrous)

Protocol:

-

Preparation of Thiolate: In a flame-dried round-bottom flask under nitrogen, dissolve 4-nitrothiophenol (

mmol) in anhydrous acetone (-

Note: 4-Nitrothiophenol has a potent stench. Work strictly within a fume hood.

-

-

Coupling: Add acetobromo-

-D-glucose ( -

Reaction: Stir the suspension vigorously at room temperature for 3–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 1:1). The starting bromide (

) should disappear, and a new UV-active product ( -

Workup:

-

Filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in Dichloromethane (DCM). Wash with

-

Dry over

, filter, and concentrate.

-

-

Purification: Recrystallize the crude solid from hot Ethanol or purify via flash column chromatography (Hexane/EtOAc gradient).

-

Yield Expectations: 75–85%.

-

Product: 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-1-thio-

-D-glucopyranoside.

-

Phase 2: Deprotection (Zemplén Deacetylation)

Removal of the acetyl groups to yield the free thioglycoside.

Reagents:

-

Sodium Methoxide (

) in Methanol ( -

Methanol (anhydrous)

-

Amberlite IR-120 (

form) ion-exchange resin

Protocol:

-

Dissolution: Suspend the protected intermediate (

mmol) in anhydrous Methanol ( -

Catalysis: Add catalytic

solution ( -

Monitoring: Check TLC (DCM:MeOH 4:1). The product will be very polar (

). -

Neutralization: Crucial Step. Do not use aqueous acid. Add washed Amberlite IR-120 (

) resin beads directly to the reaction mixture until the pH is neutral (pH 7).-

Why? Acidic hydrolysis can cleave the glycosidic bond, although thioglycosides are more stable than O-glycosides.

-

-

Isolation: Filter off the resin and wash with methanol. Concentrate the filtrate to dryness.

-

Final Purification: Recrystallize from minimal hot water or Methanol/Ether.

Mechanistic Insight: Stereochemical Control

The

-

Ionization: The bromide leaves, generating an oxocarbenium ion.

-

Anchimeric Assistance: The carbonyl oxygen of the C-2 acetyl group attacks the anomeric center from the

-face, forming a cyclic acetoxonium ion intermediate. -

Nucleophilic Attack: The thiolate nucleophile attacks the anomeric carbon from the

-face (backside attack relative to the C-2 bridge), opening the ring and resulting in the

Figure 2: Mechanism of neighboring group participation ensuring beta-selectivity.

Characterization Data Summary

To validate the synthesis, compare your data against these standard values.

| Parameter | Expected Value / Observation | Interpretation |

| Appearance | White to pale yellow crystalline powder | High purity solid |

| Melting Point | 160–162 °C (Free sugar) | Sharp range indicates purity |

| Large coupling constant ( | ||

| Solubility | Water, Methanol | Polar free sugar |

| UV-Vis | Characteristic of |

References

-

Matta, K. L., et al. (1975). "Synthesis of p-nitrobenzyl and p-nitrophenyl 1-thioglycopyranosides." Carbohydrate Research, 43(1), 101-109. Link

- Stick, R. V., & Williams, S. J. (2009). Carbohydrates: The Essential Molecules of Life. Elsevier. (General reference for Koenigs-Knorr and NGP mechanisms).

-

CymitQuimica. "p-Nitrophenyl beta-D-glucopyranoside Product Data." (Used for physical property comparison). Link

-

BenchChem. "Application Notes for p-Nitrophenyl-beta-D-glucopyranoside." (Context for enzymatic applications). Link

Para-nitrophenyl 1-thio-beta-d-glucopyranoside physical and chemical properties

Technical Guide: Para-nitrophenyl 1-thio- -D-glucopyranoside[1]

Content Type: In-Depth Technical Guide Author Role: Senior Application Scientist Audience: Researchers, Structural Biologists, and Drug Discovery Professionals

Executive Summary

Para-nitrophenyl 1-thio-

This distinct stability profile makes pNP-1-thio-

-

Structural Biology: Trapping enzymes in "Michaelis complex"-like states for X-ray crystallography.

-

Enzymology: Determining inhibition constants (

) and mapping active site topology without substrate turnover. -

Gene Regulation: Inducing cellulase and glucosidase expression systems where sustained induction (without consumption) is required.

Molecular Architecture & Physicochemical Profile[2]

The substitution of the glycosidic oxygen with sulfur fundamentally alters the compound's reactivity while maintaining the steric fidelity required for active site binding.

Key Physical Constants

| Property | Value | Notes |

| Systematic Name | 4-Nitrophenyl 1-thio- | Also known as p-Nitrophenyl |

| CAS Number | 2788-56-9 | Distinct from O-glycoside (CAS 2492-87-7) |

| Molecular Formula | Sulfur replaces one Oxygen | |

| Molecular Weight | 317.32 g/mol | Heavier than O-analog (301.25 g/mol ) |

| Melting Point | 159 – 164 °C | Crystalline solid |

| Appearance | White to off-white powder | Light sensitive |

| Solubility | Soluble in DMF, DMSO, MeOH | Sparingly soluble in cold water; soluble in warm water |

| Stability | High resistance to acid/base hydrolysis | Stable C–S bond prevents enzymatic cleavage |

Structural Analysis (Thio vs. Oxy)

The C1–S bond length (

Critical Implication: The sulfur atom is a poor leaving group in the context of general acid/base catalysis employed by glycoside hydrolases. The

Mechanism of Action & Biological Applications[8]

Competitive Inhibition Mechanism

pNP-1-thio-

Diagram 1: Competitive Inhibition Mechanism The following diagram illustrates the differential processing of O-glycosides (Turnover) vs. S-glycosides (Inhibition).

Caption: Contrast between the catalytic turnover of O-glycosides and the competitive active-site blockade by S-glycosides.

Applications in Structural Biology

In X-ray crystallography, obtaining a high-resolution structure of an enzyme with a bound substrate is difficult because the enzyme processes the substrate during crystallization. pNP-1-thio-

-

Ligand Code: Often denoted in PDB structures as RAM (or specific ligand ID depending on refinement).

-

Utility: Reveals the precise hydrogen bonding network between the enzyme's nucleophile/acid-base residues and the glycone moiety without triggering the reaction coordinate.

Experimental Protocols

Preparation of Stock Solutions

The thio-glycoside is less soluble in water than the O-glycoside. Proper solubilization is critical for accurate

-

Solvent Selection: Use DMSO (Dimethyl Sulfoxide) or DMF for the primary stock.

-

Concentration: Prepare a 50 mM stock solution.

-

Calculation: Weigh 15.87 mg of pNP-1-thio-

-D-Glc (MW 317.32). -

Dissolve in 1.0 mL of anhydrous DMSO.

-

Vortex until completely dissolved (solution may be slightly yellow but should be clear).

-

-

Storage: Aliquot into small volumes (e.g., 50

L) and store at -20°C . Avoid repeated freeze-thaw cycles to prevent hydrolysis by trace moisture over long periods.

Inhibition Assay Workflow ( Determination)

To determine the inhibition constant (

Diagram 2: Inhibition Assay Workflow

Caption: Step-by-step workflow for determining the inhibition constant (Ki) using pNP-1-thio-beta-D-Glc.

Protocol Steps:

-

Pre-incubation: In a 96-well plate, mix the enzyme with varying concentrations of pNP-1-thio-

-D-Glc (e.g., 0, 0.1, 0.5, 1.0, 5.0 mM) in reaction buffer (typically 50 mM Sodium Phosphate, pH 6.0–7.0). Incubate for 10 minutes to allow equilibrium binding. -

Reaction Start: Add the chromogenic substrate (p-Nitrophenyl

-D-glucopyranoside, CAS 2492-87-7) at a concentration near its -

Measurement: Monitor the increase in absorbance at 405 nm (release of p-nitrophenol from the substrate, not the inhibitor).

-

Analysis: The rate of reaction (

) will decrease as the concentration of the thio-inhibitor increases. Use a Dixon plot (1/v vs. [I]) or Lineweaver-Burk plot to calculate

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[2]

-

Specific Risk: While the compound is stable, degradation (thermal or extreme pH) can release p-nitrothiophenol , which is foul-smelling and toxic.

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood when handling powder or preparing stock solutions.

-

Disposal: Dispose of as hazardous chemical waste containing sulfur and nitro-compounds.

References

-

Synthose Inc. (2024).

-D-glucopyranoside (CAS 2788-56-9). Link -

BRENDA Enzyme Database. (2024). EC 3.2.1.21 - Beta-glucosidase Inhibitors.[3] Link

-

Carl Roth. (2024).

-D-thioglucopyranoside. Link - Withers, S. G., et al. (1988). Mechanisms of glycosyl transfer. Used as a reference for thioglycoside inhibition mechanisms in retaining glycosidases.

-

ChemicalBook. (2024). CAS 2788-56-9 Properties and Suppliers. Link

Principle of beta-glucosidase assay using Para-nitrophenyl 1-thio-beta-d-glucopyranoside

Unlocking -Glucosidase and Thioglycosidase Kinetics: The Principle and Applications of the pNPTG Assay

Executive Summary: The Strategic Role of Thio-Analogs in Enzymology

In the field of enzymology and structural biology, the accurate characterization of glycoside hydrolases requires substrates that can decouple binding affinity from catalytic turnover. Para-nitrophenyl 1-thio-

By replacing the exocyclic glycosidic oxygen with a sulfur atom, pNPTG introduces a profound shift in the molecule's electronic and steric profile. As a Senior Application Scientist, I frequently leverage pNPTG to achieve two distinct experimental goals:

-

As a Competitive Inhibitor: To map the active site and determine the inhibition constant (

) of standard O- -

As a Specific Substrate: To selectively measure the activity of thioglycosidases (e.g., myrosinase) or broad-specificity

-glucosidases capable of cleaving S-glycosidic bonds[2].

This whitepaper provides an in-depth mechanistic breakdown of the pNPTG assay, detailing the causality behind the protocols and offering self-validating workflows for both modalities.

Molecular Causality: Why the S-Glycosidic Bond Matters

To understand the pNPTG assay, one must examine the active site dynamics of

When pNPTG is introduced to a standard O-

-

Bond Length and Trajectory: The C–S bond (~1.8 Å) is significantly longer than the C–O bond (~1.4 Å). This pushes the target anomeric carbon out of the optimal trajectory for the nucleophilic attack by the catalytic glutamate.

-

Leaving Group Dynamics: While the p-nitrophenolate anion is an excellent leaving group, the protonation of the sulfur atom by the acid/base catalyst is less thermodynamically favorable in the active site environment evolved for oxygen.

Consequently, pNPTG acts as a potent competitive inhibitor for many plant and microbial

Fig 1. Dual modality of pNPTG based on enzyme specificity and active site architecture.

The Assay Principle: A Self-Validating Colorimetric System

Whether measuring thioglycosidase activity or determining the

The Causality of the Alkaline Quench

Enzymatic incubations are typically performed at pH 5.0–7.0 to match the physiological optimum of the enzyme[5]. At this mildly acidic pH, the released p-nitrophenol (

To quantify the reaction, we introduce a highly alkaline stop solution (e.g., 1 M

-

Reaction Termination: The high pH rapidly denatures the enzyme, freezing the kinetic timepoint.

-

Signal Amplification: The alkaline environment forces the complete deprotonation of the phenol hydroxyl group. The resulting resonance-stabilized p-nitrophenolate anion exhibits an intense yellow color with a peak absorbance at 400–405 nm and a high molar extinction coefficient (

)[6],[7].

Fig 2. Workflow of the colorimetric pNPTG assay for thioglycosidase activity.

Quantitative Data Presentation

To assist in experimental design, the physicochemical differences between the standard oxygen and thio-analogs are summarized in Table 1, while representative kinetic parameters from literature are provided in Table 2.

Table 1: Physicochemical & Kinetic Comparison

| Property | p-Nitrophenyl | p-Nitrophenyl 1-thio- |

| Glycosidic Linkage | O-glycosidic (C-O-C) | S-glycosidic (C-S-C) |

| Cleavage by Standard | Rapid (High | Highly Resistant / None |

| Primary Assay Role | Standard Substrate | Competitive Inhibitor / Crystallographic Probe |

| Cleavage by Thioglycosidases | Yes | Yes (Substrate) |

| Leaving Group | p-Nitrophenolate | p-Nitrophenolate |

Table 2: Representative Kinetic Parameters from Literature

| Enzyme Source | Substrate / Inhibitor | Reference | ||

| Arabidopsis thaliana (At2g25630) | pNPG (Substrate) | 1.90 | - | [3] |

| Arabidopsis thaliana (At2g25630) | pNPTG (Inhibitor) | - | Competitive | [3] |

| Pichia pastoris (Intracellular) | pNPG (Substrate) | 0.12 | - | [2] |

| Pichia pastoris (Intracellular) | pNPTG (Substrate) | Active | - | [2] |

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Always include a "Substrate Blank" (buffer + substrate + stop solution, followed by enzyme) to account for non-enzymatic hydrolysis.

Protocol A: Determination for Standard -Glucosidases (Competitive Inhibition)

Objective: Determine the binding affinity of pNPTG to an O-

-

Reagent Preparation:

-

Prepare a standard substrate (pNPG) stock at

in the optimal assay buffer (e.g., 50 mM Sodium Acetate, pH 5.5). -

Prepare a serial dilution of the inhibitor (pNPTG) ranging from

to -

Prepare the stop solution: 1 M

.

-

-

Reaction Assembly: In a 96-well microplate, combine 50 µL of pNPG (at varying concentrations) and 50 µL of pNPTG (at fixed concentrations).

-

Initiation: Add 10 µL of appropriately diluted

-glucosidase to each well. -

Incubation: Incubate at the enzyme's optimal temperature (e.g., 37°C) for exactly 15 minutes.

-

Quenching: Rapidly add 100 µL of 1 M

to all wells to stop the reaction and develop the color. -

Measurement: Read absorbance at 405 nm.

-

Analysis: Plot the initial velocities (

) against [pNPG] at different[pNPTG] concentrations using a Lineweaver-Burk or Dixon plot to confirm competitive inhibition and calculate

Protocol B: Specific Activity Assay for Thioglycosidases

Objective: Measure the catalytic turnover of pNPTG by a thioglycosidase.

-

Reagent Preparation:

-

Prepare a 10 mM stock of pNPTG in the optimal assay buffer.

-

Prepare the stop solution: 1 M

.

-

-

Reaction Assembly: Aliquot 90 µL of the pNPTG solution into microfuge tubes and pre-warm to the target temperature (e.g., 30°C).

-

Initiation: Add 10 µL of the purified thioglycosidase (or cell lysate) to the tube. Vortex briefly.

-

Incubation: Incubate for a precise duration (e.g., 10 minutes) ensuring that less than 10% of the total substrate is consumed to maintain steady-state kinetics.

-

Quenching: Add 100 µL of 1 M

. The solution will turn yellow if p-nitrophenol has been liberated. -

Measurement: Transfer 150 µL to a microplate and read absorbance at 400–405 nm.

-

Calculation: Use the Beer-Lambert law (

) with the extinction coefficient of p-nitrophenolate (

References

- BRENDA Enzyme Database: Information on EC 3.2.1.21 - beta-glucosidase and Organism(s) Arabidopsis thaliana. brenda-enzymes.org.

- Purification and characterization of an intracellular beta-glucosidase from the methylotrophic yeast Pichia pastoris. nih.gov.

- A pseudo-beta-glucosidase in Arabidopsis thaliana: correction by site-directed mutagenesis, heterologous expression, purification, and characterization. nih.gov.

- We would like to know where the coefficient of 18.1 (EmM of p-nitrophenol) comes from? What does it mean? megazyme.com.

- Synthesis of di-GOx Pluronic A protein derivatization chemistry based on p-nitrophenol-activation was applied with small modifications. rsc.org.

- 7th Slovak Biophysical Symposium, April 6 – 8, 2016, Nový Smokovec, Slovakia. skbs.sk.

- A simple laboratory exercise illustrating active transport in yeast cells. wiley.com.

Sources

- 1. skbs.sk [skbs.sk]

- 2. Purification and characterization of an intracellular beta-glucosidase from the methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A pseudo-beta-glucosidase in Arabidopsis thaliana: correction by site-directed mutagenesis, heterologous expression, purification, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Information on EC 3.2.1.21 - beta-glucosidase and Organism(s) Arabidopsis thaliana and UniProt Accession Q9C525 - BRENDA Enzyme Database [brenda-enzymes.org]

- 5. iubmb.onlinelibrary.wiley.com [iubmb.onlinelibrary.wiley.com]

- 6. We would like to know where the coefficient of 18.1 (EmM of p-nitrophenol) comes from? What does it mean? : Megazyme [support.megazyme.com]

- 7. rsc.org [rsc.org]

Navigating the Nuances of β-Glucosidase Activity: A Technical Guide to the Hydrolysis of p-NPG

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Glucosidases (EC 3.2.1.21) are a ubiquitous class of enzymes crucial to a myriad of biological processes, from cellulose degradation in biofuel production to the metabolic activation of therapeutic compounds in humans.[1] The precise quantification of their activity is therefore a cornerstone of research in biochemistry, biotechnology, and pharmacology. This in-depth guide provides a comprehensive overview of the principles and practices for assaying β-glucosidase activity using the chromogenic substrate, para-nitrophenyl 1-thio-beta-d-glucopyranoside (p-NPG). Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of the enzymatic reaction, offers field-proven insights into experimental design and execution, and provides a framework for robust data interpretation.

Introduction: The Significance of β-Glucosidase and the Role of p-NPG

β-Glucosidases are enzymes that catalyze the hydrolysis of β-glycosidic bonds in various glycosides and oligosaccharides, releasing glucose as a primary product.[1][2] Their functional diversity is vast, encompassing roles in the breakdown of plant cell walls, the activation of plant defense mechanisms, and the metabolism of dietary compounds and xenobiotics in humans.[1][2][3] Given their broad biological and industrial relevance, the ability to accurately measure β-glucosidase activity is of paramount importance.

Para-nitrophenyl 1-thio-beta-d-glucopyranoside (p-NPG) has emerged as a preferred substrate for the routine assay of β-glucosidase activity due to its sensitivity and the simplicity of the detection method.[1][4] The enzymatic hydrolysis of the colorless p-NPG substrate yields D-glucose and p-nitrophenol.[1] In an alkaline environment, p-nitrophenol is converted to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution and exhibits a strong absorbance at approximately 405 nm.[1] The rate of p-nitrophenol formation is directly proportional to the β-glucosidase activity, enabling straightforward quantification.[1]

The Enzymatic Reaction: A Mechanistic Perspective

The hydrolysis of p-NPG by β-glucosidase typically proceeds via a "retaining" double-displacement mechanism, involving two key catalytic residues within the enzyme's active site.[2][5] This mechanism consists of two main steps: glycosylation and deglycosylation.[5]

Glycosylation:

-

The glycosidic oxygen of the p-NPG substrate is protonated by a general acid catalyst (often a glutamic or aspartic acid residue) in the active site.

-

Concurrently, a nucleophilic residue (another carboxylate) attacks the anomeric carbon of the glucose moiety.

-

This leads to the cleavage of the glycosidic bond, releasing the aglycone (p-nitrophenol) and forming a covalent glycosyl-enzyme intermediate.

Deglycosylation:

-

A water molecule enters the active site and is activated by the general base catalyst (the deprotonated form of the residue that initially acted as the acid).

-

The activated water molecule then attacks the anomeric carbon of the glycosyl-enzyme intermediate.

-

This hydrolyzes the covalent bond, releasing D-glucose and regenerating the free enzyme for another catalytic cycle.

This retaining mechanism results in the released glucose having the same anomeric configuration as the substrate.

Caption: Generalized double-displacement mechanism of β-glucosidase.

Experimental Design and Protocols: A Self-Validating Approach

The trustworthiness of experimental data hinges on a well-designed and meticulously executed protocol. The following sections outline the key steps for a robust β-glucosidase assay, incorporating self-validating controls.

Reagent Preparation and Storage

-

p-Nitrophenyl-β-D-glucopyranoside (p-NPG) Solution: A stock solution of 10-20 mM p-NPG is typically prepared in an appropriate buffer (e.g., 50 mM sodium acetate buffer, pH 5.0).[1][6] For short-term storage (a few weeks), the solution can be kept at 4°C.[7] For longer-term storage, aliquoting and freezing at -20°C is recommended to prevent degradation.[7] If the solution develops a yellow tint, it indicates spontaneous hydrolysis and a fresh solution should be prepared.[7]

-

Assay Buffer: The choice of buffer is critical as β-glucosidase activity is pH-dependent. A common choice is a 50-100 mM sodium acetate buffer with a pH between 4.2 and 5.5, which is optimal for many β-glucosidases.[1][6][8] However, the optimal pH can vary depending on the enzyme source and should be determined empirically.[9][10]

-

Stop Solution: A high pH solution is used to terminate the enzymatic reaction and develop the yellow color of the p-nitrophenolate ion.[1] A 1 M sodium carbonate (Na₂CO₃) solution is commonly used.[1][8]

-

Enzyme Solution: The enzyme should be appropriately diluted in a suitable buffer, often the assay buffer, immediately before use. The optimal enzyme concentration should be determined to ensure the reaction rate is linear over the desired time course.

The Standard Curve: Quantifying p-Nitrophenol

A standard curve is essential for accurately determining the amount of p-nitrophenol produced in the enzymatic reaction.

Protocol for p-Nitrophenol Standard Curve:

-

Prepare a Stock Solution: Prepare a 1 mM stock solution of p-nitrophenol in the assay buffer.[11]

-

Create a Dilution Series: Prepare a series of dilutions from the stock solution to generate a range of known p-nitrophenol concentrations (e.g., 0, 20, 40, 60, 80, 100 µM).[12]

-

Develop the Color: To each dilution, add the same volume of stop solution as will be used in the enzyme assay.

-

Measure Absorbance: Measure the absorbance of each standard at 405 nm using a spectrophotometer or microplate reader.[1][11]

-

Plot the Data: Plot the absorbance values against the corresponding p-nitrophenol concentrations. The resulting graph should be linear, and the equation of the line (y = mx + c) will be used to calculate the p-nitrophenol concentration in the experimental samples.

Table 1: Example Preparation of p-Nitrophenol Standards

| Standard | Volume of 1 mM pNP Stock (µL) | Volume of Assay Buffer (µL) | Final pNP Concentration (µM) |

| Blank | 0 | 100 | 0 |

| 1 | 2 | 98 | 20 |

| 2 | 4 | 96 | 40 |

| 3 | 6 | 94 | 60 |

| 4 | 8 | 92 | 80 |

| 5 | 10 | 90 | 100 |

The Enzyme Assay: A Step-by-Step Workflow

The following protocol provides a general framework for assaying β-glucosidase activity. The specific volumes and incubation times may need to be optimized for your particular enzyme and experimental conditions.

Protocol for β-Glucosidase Activity Assay:

-

Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the assay buffer and the enzyme solution. Include a "no-enzyme" control containing only the buffer and substrate to account for any non-enzymatic hydrolysis.

-

Pre-incubation: Equilibrate the reaction mixture at the desired temperature for a few minutes.[6]

-

Initiate the Reaction: Add the p-NPG substrate solution to start the reaction.

-

Incubation: Incubate the reaction for a specific period (e.g., 10-30 minutes) at the optimal temperature for the enzyme.[9][13] The incubation time should be within the linear range of the reaction.

-

Terminate the Reaction: Stop the reaction by adding the stop solution.[1]

-

Measure Absorbance: Measure the absorbance of the solution at 405 nm.[1]

-

Calculate Activity: Subtract the absorbance of the no-enzyme control from the absorbance of the enzyme-containing samples. Use the p-nitrophenol standard curve to determine the concentration of p-nitrophenol produced.

One unit of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmole of p-nitrophenol per minute under the specified assay conditions.[6][9]

Caption: A streamlined workflow for the β-glucosidase assay.

Enzyme Kinetics: Unveiling the Catalytic Properties

To gain a deeper understanding of the enzyme's catalytic efficiency and its affinity for the p-NPG substrate, it is essential to determine the Michaelis-Menten kinetic parameters, Kₘ and Vₘₐₓ.

-

Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an indicator of the enzyme's affinity for the substrate; a lower Kₘ value generally signifies a higher affinity.

-

Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

Experimental Approach for Determining Kinetic Parameters:

-

Vary Substrate Concentration: Perform the β-glucosidase assay with a range of p-NPG concentrations, from well below the expected Kₘ to well above it.[14]

-

Measure Initial Velocities: For each substrate concentration, determine the initial reaction velocity (the rate of p-nitrophenol formation) by taking measurements at several time points during the linear phase of the reaction.

-

Plot the Data: Plot the initial velocities against the corresponding substrate concentrations. This will generate a Michaelis-Menten plot.

-

Determine Kₘ and Vₘₐₓ: The Kₘ and Vₘₐₓ values can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression software. Alternatively, a Lineweaver-Burk plot (a double reciprocal plot) can be used for a linear representation of the data.[15]

Table 2: Representative Kinetic Parameters of β-Glucosidases with p-NPG

| Enzyme Source | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Reference |

| Aspergillus terreus | 1.73 | 42.37 | [16] |

| Kluyveromyces marxianus | 7.42 | 8.34 | [14] |

| Mint | 0.4 | 102.2 EU | [14] |

| Bacillus altitudinis | 0.332 | 19.194 U/min/mg | [15] |

Note: Kinetic parameters can vary significantly depending on the enzyme source and assay conditions.

Factors Influencing β-Glucosidase Activity

Several factors can influence the rate of the enzymatic reaction. Understanding and controlling these variables is crucial for obtaining reproducible and accurate results.

-

pH: β-Glucosidases exhibit optimal activity within a specific pH range.[9][10] Deviations from the optimal pH can lead to a decrease in activity due to changes in the ionization state of the catalytic residues in the active site.

-

Temperature: Enzyme activity generally increases with temperature up to an optimal point.[10][13] Beyond this temperature, the enzyme begins to denature, leading to a rapid loss of activity.[10]

-

Inhibitors: The activity of β-glucosidases can be inhibited by various compounds. Glucose, a product of the reaction, is a known competitive inhibitor of many β-glucosidases.[17][18] Other potential inhibitors include heavy metal ions and specific small molecules.[9]

Conclusion: Ensuring Rigor in β-Glucosidase Research

The hydrolysis of p-NPG provides a robust and convenient method for assaying β-glucosidase activity. However, as with any experimental technique, a thorough understanding of the underlying principles and meticulous attention to detail are paramount for generating high-quality, reliable data. By embracing a holistic approach that combines a sound mechanistic understanding with rigorous experimental design and data analysis, researchers, scientists, and drug development professionals can confidently navigate the complexities of β-glucosidase enzymology and unlock its full potential in their respective fields.

References

-

Wikipedia. (2023, December 2). β-Glucosidase. Retrieved from [Link]

-

OIV (International Organisation of Vine and Wine). (2012). INTERNATIONAL ŒNOLOGICAL CODEX Glycosidase E-COEI-1-GLYCOS 1 DETERMINATION OF GLYCOSIDASE ACTIVITY IN ENZYMATIC PREPARATIONS. Retrieved from [Link]

-

Labinsights. (2023, May 8). Introduction to Glucosidase. Retrieved from [Link]

-

ResearchGate. (2016, April 11). Can someone help with a method for preparing P-Nitrophenol standard curve? Retrieved from [Link]

- Khandeparkar, R., & Bhosle, N. B. (2006). Purification and characterization of β-glucosidase from Melanocarpus sp. MTCC 3922. Research in Microbiology, 157(3), 236-242.

-

ResearchGate. (n.d.). Enzyme kinetics was studied with two β-glucosidase substrates: p-NPGlu... Retrieved from [Link]

- Wang, L., et al. (2023). Recent Advances in β-Glucosidase Sequence and Structure Engineering: A Brief Review. International Journal of Molecular Sciences, 24(13), 10738.

-

Toyo Sugar Refining Co., Ltd. (n.d.). β-GLUCOSIDASE. Retrieved from [Link]

- Ketudat Cairns, J. R., & Esen, A. (2010). β-Glucosidases. Cellular and Molecular Life Sciences, 67(21), 3567-3593.

-

Scribd. (n.d.). β-Glucosidase Activity Assay Protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). Graph showing a kinetic analysis of the recombinant b-glucosidase (pNPG as the substrate). Retrieved from [Link]

- Santos, A., & Sempere, J. (n.d.). KINETIC CHARACTERIZATION OF ALMOND BETA-GLUCOSIDASE. Complutense University of Madrid.

- Zhang, X., et al. (2022). Isolation of the Thermostable β-Glucosidase-Secreting Strain Bacillus altitudinis JYY-02 and Its Application in the Production of Gardenia Blue. Applied and Environmental Microbiology, 88(15), e00624-22.

-

ResearchGate. (n.d.). Pre-steady-state kinetics of p-nitrophenyl-β-D-glucopyranoside... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of p-NPG concentration on β-glucosidase activity of A. terreus... Retrieved from [Link]

-

ResearchGate. (n.d.). nhibition of pNPG hydrolysis at different concentration of glucose... Retrieved from [Link]

-

ResearchGate. (2014, February 18). What are the storing and work principles of pNPG (4-Nitrophenyl β-D-glucopyranoside )? Retrieved from [Link]

- Uddin, M. S., et al. (2016).

-

ResearchGate. (n.d.). β-GLUCOSIDASE. Retrieved from [Link]

-

Glycosynth. (n.d.). p-Nitrophenyl beta-D-glucopyranoside. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. β-Glucosidase - Wikipedia [en.wikipedia.org]

- 3. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycosynth - p-Nitrophenyl beta-D-glucopyranoside [glycosynth.co.uk]

- 5. mdpi.com [mdpi.com]

- 6. yutaikang.com [yutaikang.com]

- 7. researchgate.net [researchgate.net]

- 8. oiv.int [oiv.int]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. Production, purification and characterization of novel beta glucosidase from newly isolated Penicillium simplicissimum H-11 in submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. recursosbioquimica.es [recursosbioquimica.es]

- 18. researchgate.net [researchgate.net]

Para-nitrophenyl 1-thio-beta-d-glucopyranoside solubility in different solvents

This guide provides an in-depth technical analysis of the solubility, handling, and application of para-nitrophenyl 1-thio-

Part 1: Executive Summary & Chemical Identity

Compound: para-Nitrophenyl 1-thio-

Core Distinction: The substitution of the glycosidic oxygen with sulfur (C–S–C bond) significantly alters the physicochemical properties compared to the O-glycoside. The C–S bond is longer (approx. 1.82 Å vs 1.43 Å for C–O) and less polar, rendering the molecule more hydrophobic and enzymatically stable . This necessitates specific solubility protocols distinct from standard colorimetric substrates.

Part 2: Solubility Landscape

The solubility of pNP-1-thio-

Solubility Profile Table

| Solvent System | Solubility Rating | Estimated Max Conc. | Usage Context |

| DMSO (Dimethyl Sulfoxide) | Excellent | > 100 mM | Recommended Stock. Ideal for long-term storage at -20°C. |

| DMF (Dimethylformamide) | Good | > 50 mM | Alternative organic stock; use if DMSO interferes with downstream crystallization. |

| Ethanol / Methanol | Moderate | 10–25 mM | Soluble with warming. Not recommended for aqueous dilution due to precipitation risk. |

| Water / PBS (pH 7.4) | Low to Moderate | < 5 mM | Not recommended for stock. Direct aqueous dissolution is slow and often incomplete. |

Expert Insight: The "Solvent Shock" Method

Do not attempt to dissolve pNP-1-thio-

-

Protocol: Dissolve the solid in 100% DMSO to create a high-concentration stock (e.g., 50–100 mM).

-

Dilution: Rapidly dilute this stock into the aqueous assay buffer while vortexing. This "solvent shock" ensures rapid dispersion and prevents the formation of micro-crystalline aggregates that occur during slow addition.

Part 3: Preparation Protocols (Step-by-Step)

Protocol A: Preparation of 50 mM Stock Solution

Target Volume: 1 mL Solvent: Anhydrous DMSO (Grade: Molecular Biology/Cell Culture)

-

Weighing: Accurately weigh 15.87 mg of pNP-1-thio-

-D-glucopyranoside. -

Solvation: Add 500 µL of anhydrous DMSO to the vial.

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 2 minutes. The solution should be clear and yellow-tinged.

-

Adjustment: Add DMSO to bring the final volume to 1.0 mL .

-

Storage: Aliquot into light-protective (amber) tubes. Store at -20°C.

-

Stability:[1] Stable for >12 months. Avoid repeated freeze-thaw cycles (max 3 cycles).

-

Protocol B: Working Solution for Inhibition Assays

Target: 1 mM in Phosphate Buffer (2% DMSO final)

-

Buffer Prep: Pre-warm 4.9 mL of 50 mM Sodium Phosphate buffer (pH 7.0) to 25°C.

-

Injection: While vortexing the buffer, inject 100 µL of the 50 mM DMSO stock solution directly into the center of the liquid vortex.

-

Validation: Inspect for turbidity. The solution must remain optically clear. If cloudiness appears, the compound has precipitated; repeat with a lower final concentration or add 0.1% Triton X-100 (if compatible with the enzyme).

Part 4: Experimental Workflows (Visualized)

Workflow 1: Solubility Decision Tree

This logic gate ensures you select the correct solvent system based on your downstream application (Crystallography vs. Kinetic Assay).

Caption: Decision matrix for solubilizing pNP-1-thio-β-D-Glc based on experimental requirements.

Part 5: Applications & Mechanism

Competitive Inhibition

pNP-1-thio-

-

Experimental Note: Always run a control with DMSO alone to ensure the solvent does not inhibit your specific enzyme.

Structural Biology (X-Ray Crystallography)

This compound is a "gold standard" ligand for capturing the Michaelis complex of glycoside hydrolases.

-

Protocol: For co-crystallization, mix the enzyme with the ligand at a 1:5 molar ratio (Enzyme:Ligand) prior to setting up drops.

-

Cryo-Protection: If using DMSO as a stock, the final DMSO concentration in the crystal drop can serve as a partial cryo-protectant.

Part 6: References

-

BRENDA Enzyme Database. (2024). Information on EC 3.2.1.21 - beta-glucosidase. Retrieved from [Link]

-

RCSB Protein Data Bank. (2024). Ligand Summary: 4-nitrophenyl 1-thio-beta-D-glucopyranoside. Retrieved from [Link]

-

Withers, S. G., & Street, I. P. (1988). Identification of the catalytic nucleophile in the family of beta-glucosidases. Journal of the American Chemical Society. (Validation of thio-glycosides as mechanistic probes).

-

PubChem. (2024). Para-nitrophenyl 1-thio-beta-D-glucopyranoside (CID 656902). National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Chromogenic β-Glucosidase Assay Using Para-nitrophenyl β-D-glucopyranoside (pNPG)

Introduction: The Significance of β-Glucosidase Activity

β-Glucosidases (EC 3.2.1.21) are a ubiquitous class of enzymes that catalyze the hydrolysis of β-glycosidic bonds in various glycosides, releasing glucose as a primary product.[1] These enzymes are pivotal in numerous biological processes, making their accurate quantification essential for a wide range of scientific disciplines. In biotechnology, they are key players in the enzymatic degradation of cellulose for biofuel production.[1] In plant biology, they are involved in activating chemical defense mechanisms.[1] Furthermore, in human health and pharmacology, β-glucosidases play a role in the metabolism of dietary compounds and drugs.[1] A deficiency in the human lysosomal β-glucosidase, glucocerebrosidase, leads to Gaucher's disease, a lysosomal storage disorder.[2][3]

Given their broad importance, a reliable and sensitive assay for measuring β-glucosidase activity is indispensable for researchers. The use of the synthetic chromogenic substrate, para-nitrophenyl β-D-glucopyranoside (pNPG), provides a straightforward and robust method for this purpose.[1][4]

Principle of the pNPG-Based Assay

The assay's principle is based on the enzymatic hydrolysis of the colorless substrate, pNPG, by β-glucosidase. This reaction yields two products: D-glucose and p-nitrophenol (pNP).[1] In its protonated form, p-nitrophenol is colorless. However, under alkaline conditions (typically pH > 7.2), the hydroxyl group of p-nitrophenol is deprotonated to form the p-nitrophenolate ion.[1][5] This ion exhibits a distinct yellow color and has a strong absorbance maximum at approximately 400-405 nm.[1][6][7] The rate of p-nitrophenolate formation, measured spectrophotometrically, is directly proportional to the β-glucosidase activity in the sample.[1][2]

The reaction is typically terminated by the addition of a strong base, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), which simultaneously stops the enzymatic reaction and develops the color for quantification.[1]

Visualizing the Assay Principle

The following diagram illustrates the two-step chemical transformation at the core of the pNPG assay.

Caption: Standard workflow for the pNPG beta-glucosidase assay.

Considerations for Assay Optimization and Validation

-

Enzyme Concentration: The amount of enzyme used should result in a linear rate of product formation over the chosen incubation time. It may be necessary to test several dilutions of the enzyme source.

-

Substrate Concentration: For routine activity measurements, the pNPG concentration should be saturating (typically 5-10 times the Michaelis constant, Kₘ) to ensure the reaction rate is independent of the substrate concentration and directly proportional to the enzyme concentration. However, for determining kinetic parameters like Kₘ and Vₘₐₓ, a range of substrate concentrations must be tested. [8]* pH and Temperature: The optimal pH and temperature for β-glucosidase activity can vary significantly depending on the source of the enzyme. [8]These parameters should be optimized for the specific enzyme being studied. For example, some fungal β-glucosidases have temperature optima around 60-65°C and pH optima around 5.0. [8]* Linearity of the Assay: It is crucial to establish that the assay is linear with respect to both time and enzyme concentration. This validates that the measured activity is a true representation of the enzyme's catalytic rate under the chosen conditions.

-

Interfering Substances: Components in the crude enzyme preparation may interfere with the assay. For instance, high concentrations of glucose can act as an inhibitor of β-glucosidase. [9]It is also important to consider that other substances in the sample might absorb light at 405 nm. The use of appropriate blanks is critical to correct for this.

Application in Drug Development: Inhibitor Screening

The pNPG assay is a valuable tool for high-throughput screening (HTS) of potential β-glucosidase inhibitors, which is relevant for therapeutic areas such as Gaucher's disease.

Protocol for Inhibition Assay:

-

Reaction Setup: Prepare reaction mixtures containing assay buffer, the enzyme, and various concentrations of the potential inhibitor (or solvent control).

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.

-

Initiate Reaction: Start the reaction by adding the pNPG substrate.

-

Follow Standard Procedure: Proceed with the incubation, termination, and absorbance measurement as described in Protocol 2.

-

Calculate Percentage Inhibition: Compare the activity in the presence of the inhibitor to the activity of the uninhibited control.

-

% Inhibition = [1 - (Activity with Inhibitor / Activity of Control)] × 100

-

-

Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration. [1]

Conclusion

The para-nitrophenyl β-D-glucopyranoside assay is a sensitive, reliable, and cost-effective method for the quantification of β-glucosidase activity. Its simplicity and adaptability make it suitable for a wide array of applications, from basic biochemical characterization of enzymes to high-throughput screening in drug discovery. By understanding the underlying principles and carefully optimizing the reaction conditions, researchers can obtain accurate and reproducible data, advancing our understanding of the roles of β-glucosidases in biology and medicine.

References

-

Kaur, J., Chadha, B. S., & Kumar, B. A. (2006). Purification and characterization of β-glucosidase from Melanocarpus sp. MTCC 3922. Electronic Journal of Biotechnology, 9(1). Retrieved from [Link]

-

Delmas, S., Poussier, S., & O'Donohue, M. (2012). Comparative kinetic analysis of two fungal β-glucosidases. AMB Express, 2(1), 50. Retrieved from [Link]

-

ResearchGate. (n.d.). Graph showing a kinetic analysis of the recombinant b-glucosidase (pNPG as the substrate). ResearchGate. Retrieved from [Link]

-

Toyobo. (n.d.). β-GLUCOSIDASE. Toyobo. Retrieved from [Link]

-

PubChem. (n.d.). p-Nitrophenyl beta-D-glucopyranoside. National Center for Biotechnology Information. Retrieved from [Link]

-

Kashima, Y., et al. (1993). Measurement of β-Glucosidase Activity Using β-Glucobiose and GOD Reagent. Kagoshima University Research Center for the Pacific Islands, Occasional Papers, No. 23, 40-45. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of p-NPG concentration on β-glucosidase activity of A. terreus. ResearchGate. Retrieved from [Link]

-

Glycosynth. (n.d.). p-Nitrophenyl beta-D-glucopyranoside. Glycosynth. Retrieved from [Link]

-

Ali, S., et al. (2016). Production, purification and characterization of novel beta glucosidase from newly isolated Penicillium simplicissimum H-11 in submerged fermentation. Journal of the Brazilian Chemical Society, 27, 1823-1833. Retrieved from [Link]

-

Scribd. (n.d.). β-Glucosidase Activity Assay Protocol. Scribd. Retrieved from [Link]

- Google Patents. (n.d.). CN113624700A - Method for detecting p-nitrophenol. Google Patents.

-

SciSpace. (n.d.). Spectrophotometric Determination of p -Nitrophenol under ENP Interference. SciSpace. Retrieved from [Link]

-

SID. (n.d.). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of. SID. Retrieved from [Link]

-

Zoecklein, B. W., et al. (2006). Validation of a Rapid Method for Measuring β-Glucosidase Activity in Fermenting Muscat Grape Musts. American Journal of Enology and Viticulture, 57(3), 306-311. Retrieved from [Link]

-

PubMed. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. National Center for Biotechnology Information. Retrieved from [Link]

-

UMCS. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL. UMCS. Retrieved from [Link]

-

Taylor & Francis Online. (2008). A microtitre plate assay for measuring glycosidase activity. Biocatalysis and Biotransformation, 26(5), 405-410. Retrieved from [Link]

-

Assay Genie. (n.d.). Beta-Glucosidase Activity Assay Kit (BA0018). Assay Genie. Retrieved from [Link]

-

PubMed. (2014). Validity of β-D-glucosidase activity measured in dried blood samples for detection of potential Gaucher disease patients. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2025). β-Glucosidase: Progress from Basic Mechanism to Frontier Application. MDPI. Retrieved from [Link]

-

PeerJ. (2020). Identification and functional characterization of a β-glucosidase from Bacillus tequelensis BD69 expressed in bacterial and yeast heterologous systems. PeerJ, 8, e8802. Retrieved from [Link]

-

ResearchGate. (2025). In vivo assay to identify bacteria with β-glucosidase activity. ResearchGate. Retrieved from [Link]

-

PubMed. (1986). Substrate conditions that influence the assays used for determining the beta-glucosidase activity of cellulolytic microorganisms. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN1712407A - Production and use of p-nitrophenyl-2-D-glucoside. Google Patents.

-

MDPI. (2022). Comparative Investigations on Different β-Glucosidase Surrogate Substrates. MDPI. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Validity of β-D-glucosidase activity measured in dried blood samples for detection of potential Gaucher disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 2492-87-7: p-Nitrophenyl β-D-glucopyranoside [cymitquimica.com]

- 5. tandfonline.com [tandfonline.com]

- 6. CN113624700A - Method for detecting p-nitrophenol - Google Patents [patents.google.com]

- 7. phavi.umcs.pl [phavi.umcs.pl]

- 8. researchgate.net [researchgate.net]

- 9. Comparative kinetic analysis of two fungal β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

Enzyme kinetics study with Para-nitrophenyl 1-thio-beta-d-glucopyranoside

Application Note: Characterizing Competitive Inhibition in -Glucosidases Using Para-Nitrophenyl 1-Thio- -D-Glucopyranoside

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Application Focus: Enzyme Kinetics, Inhibitor Screening, and Structural Biology

Executive Summary

The development of selective glycosidase inhibitors is a critical pathway in modern drug discovery, particularly for treating metabolic disorders, lysosomal storage diseases, and viral infections. A fundamental challenge in inhibitor screening is distinguishing between substrate depletion and true competitive inhibition. This application note details a robust, self-validating kinetic assay utilizing para-nitrophenyl 1-thio-

Mechanistic Principles & Causality

The Chemical Biology of the Thio-Glycosidic Bond

Standard

However, when evaluating competitive inhibition, using hydrolyzable analogs complicates the kinetic modeling due to substrate competition and inhibitor depletion. pNP-thio-Glc solves this by substituting the oxygen atom in the glycosidic linkage with a sulfur atom.

-

Causality of Inhibition: Sulfur is larger and less electronegative than oxygen. This substitution alters the electronic landscape and steric conformation of the bond, rendering it highly resistant to nucleophilic attack by standard O-glycosidases.

-

Structural Validation: Crystallographic studies of

-glucosidases in complex with pNP-thio-Glc demonstrate that the inhibitor binds securely within the active site—stabilized by stacking interactions with tryptophan residues—but fails to proceed through the transition state, effectively trapping the enzyme in a non-productive, reversible Enzyme-Inhibitor (EI) complex[1]. This makes it a pure competitive inhibitor, as observed in studies of Arabidopsis thaliana and Pichia pastoris

Caption: Competitive inhibition mechanism of pNP-thio-Glc on β-glucosidase.

The Causality of the Stopped Assay Design

The enzymatic reaction optimally occurs at pH 5.5–6.0. However, the leaving group, p-nitrophenol, has a

-

The extreme alkaline shift instantly denatures the enzyme, stopping the reaction precisely at the desired time point.

-

The p-nitrophenol is fully deprotonated into the p-nitrophenolate anion, maximizing the molar extinction coefficient (

) at 405 nm for maximum signal-to-noise ratio.

Experimental Design: A Self-Validating Protocol

To ensure data integrity, this protocol is designed as a self-validating system . It incorporates mandatory internal controls to rule out auto-hydrolysis, background absorbance, and inhibitor interference.

Required Reagents

-

Enzyme: Recombinant

-glucosidase (e.g., 10 nM final concentration). -

Buffer: 50 mM Sodium Acetate Buffer, pH 5.5.

-

Substrate (S): pNP-Glc (Stock: 10 mM in Buffer).

-

Inhibitor (I): pNP-thio-Glc (Stock: 10 mM in 5% DMSO/Buffer).

-

Stop Solution: 1 M

.

Built-in Validation Controls

-

Control 1 (Enzyme Blank): Buffer + Enzyme + Stop Solution. Validates no inherent enzyme absorbance.

-

Control 2 (Substrate Blank): Buffer + Substrate + Stop Solution. Validates substrate stability (no auto-hydrolysis).

-

Control 3 (Inhibitor Blank): Buffer + Inhibitor + Substrate + Stop Solution. Validates that pNP-thio-Glc does not absorb at 405 nm or react non-enzymatically with the substrate.

Caption: High-throughput stopped-assay workflow for pNP-thio-Glc inhibition.

Step-by-Step Methodology

Step 1: Matrix Preparation (96-well plate format)

-

Prepare a serial dilution of the substrate (pNP-Glc) ranging from 0.1 mM to 5.0 mM in Sodium Acetate buffer.

-

Prepare three fixed concentrations of the inhibitor (pNP-thio-Glc): 0 mM (Uninhibited), 0.5 mM, and 1.5 mM.

Step 2: Pre-Incubation (Thermodynamic Equilibration)

-

Add 50 µL of the designated Inhibitor solution to the respective wells.

-

Add 10 µL of the

-glucosidase enzyme solution to all test wells. -

Add 10 µL of Buffer to the Substrate Blank and Inhibitor Blank wells.

-

Incubate the plate at 37°C for 10 minutes. Causality: This allows the enzyme and competitive inhibitor to reach thermodynamic binding equilibrium before the substrate is introduced.

Step 3: Reaction Initiation

-

Rapidly add 40 µL of the Substrate dilutions to the corresponding wells using a multichannel pipette to initiate the reaction.

-

Incubate exactly for 15 minutes at 37°C.